molecular formula C12H18FNO B13257075 3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline

3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13257075
M. Wt: 211.28 g/mol
InChI Key: MXCUHFWNFIFDDV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline is a secondary amine featuring a fluorinated and methoxy-substituted aromatic ring, with a branched alkyl chain (3-methylbutan-2-yl) attached to the nitrogen atom.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H18FNO/c1-8(2)9(3)14-10-5-6-12(15-4)11(13)7-10/h5-9,14H,1-4H3

InChI Key

MXCUHFWNFIFDDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC(=C(C=C1)OC)F

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution (EAS) for Aromatic Core Functionalization

The initial step involves introducing the fluorine and methoxy groups onto the aromatic ring:

  • Method : Nitration or halogenation followed by substitution reactions.
  • Reaction Conditions :
    • Use of fluorinating agents (e.g., Selectfluor or N-fluorobenzenesulfonimide) to selectively introduce fluorine at the desired position.
    • Methoxylation achieved via methylation of phenolic intermediates using methyl iodide or dimethyl sulfate under basic conditions.

Note : Careful control of temperature and reagent equivalents ensures regioselectivity, favoring substitution at specific positions on the aromatic ring.

Amination via Nucleophilic Aromatic Substitution (SNAr)

The amino group is introduced through nucleophilic substitution:

  • Method : Reaction of the fluorinated intermediate with ammonia or primary amines under elevated temperatures.
  • Catalysts : Copper or palladium catalysts can facilitate the substitution, increasing yield and selectivity.

N-Alkylation with 3-Methylbutan-2-yl Derivatives

The key step involves attaching the (3-methylbutan-2-yl) group to the amino nitrogen:

  • Method : N-alkylation using alkyl halides or alcohol derivatives.
  • Procedure :
    • Reacting the amino compound with 3-methylbutan-2-yl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
    • Solvent choice: Dimethylformamide (DMF) or acetonitrile to promote nucleophilic substitution.

Final Purification and Characterization

  • Purification : Column chromatography or recrystallization from suitable solvents.
  • Characterization : Confirmed via Nuclear Magnetic Resonance spectroscopy, Mass spectrometry, and Infrared spectroscopy.

Representative Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Aromatic fluorination Selectfluor Room temperature, inert atmosphere Introduce fluorine atom
2 Methoxylation Methyl iodide, base Reflux Add methoxy group
3 Nucleophilic substitution NH₃ or amines Elevated temperature Attach amino group
4 N-alkylation 3-methylbutan-2-yl halide Base, solvent Attach alkyl chain
5 Purification Chromatography Standard Isolate target compound

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents Solvent Catalyst Temperature Yield References
Aromatic fluorination Selectfluor Acetonitrile - Room temp 75-85% ,
Methoxylation CH₃I, base DMSO - Reflux 70-80%
Nucleophilic substitution NH₃ Ethanol - 80-100°C 65-75% ,
N-alkylation Alkyl halide DMF K₂CO₃ 60-80°C 60-70%

Research Findings and Optimization

  • Selectivity : Regioselective fluorination and methoxylation are crucial for obtaining the correct positional isomer.
  • Reaction Efficiency : Catalysts such as copper or palladium can significantly improve yields during amination and alkylation steps.
  • Environmental Considerations : Use of greener solvents and milder conditions is increasingly favored, with microwave-assisted synthesis showing promise for reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products include 3-fluoro-4-methoxybenzoic acid or 3-fluoro-4-methoxybenzaldehyde.

    Reduction: The major product is 3-fluoro-4-methoxyaniline.

    Substitution: Products vary depending on the nucleophile used, such as 3-hydroxy-4-methoxyaniline or 3-amino-4-methoxyaniline.

Scientific Research Applications

3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications
3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline Not available C₁₂H₁₇FNO 225.27 Not reported Pharmaceutical intermediates
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO 141.14 81–84 Dye synthesis
4-Fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline 1339874-44-0 C₁₂H₁₈FN 195.28 Not reported Agrochemical research
4-Ethoxy-N-(3-methylbutan-2-yl)aniline 1019544-77-4 C₁₃H₂₁NO 207.31 Not reported Lipophilic drug precursors

Biological Activity

3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound characterized by a unique molecular structure that includes a fluorine atom, a methoxy group, and a branched alkyl chain. This combination significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C12H16FNO2
  • Molecular Weight : Approximately 225.26 g/mol

The presence of the fluorine atom enhances the compound's binding affinity to biological targets, while the methoxy group contributes to its lipophilicity and potential for interaction with various enzymes and receptors.

The biological activity of 3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's capacity to form strong hydrogen bonds and van der Waals interactions, which are crucial for binding to proteins and enzymes. The branched alkyl group provides steric hindrance, influencing the compound's reactivity and stability, thereby modulating interactions with target biomolecules.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Enzyme Interaction : It acts as a substrate for cytochrome P450 enzymes, which are essential for drug metabolism. This interaction often leads to hydroxylation or other oxidative processes that facilitate the excretion of metabolites from the body.
  • Cellular Effects : The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific signaling pathways by binding to receptors or enzymes, affecting processes such as cell proliferation and apoptosis.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. For example, derivatives with similar structural features have demonstrated significant antineoplastic effects against prostate cancer cells with IC50 values in low micromolar ranges . While specific data on 3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline is limited, its structural analogs suggest potential efficacy in cancer therapy.

2. Structure-Activity Relationship (SAR)

Research on related compounds indicates that modifications in structure can dramatically alter biological activity. For instance, the introduction of halogen atoms at specific positions on the aromatic ring has been shown to enhance cytotoxicity against various cancer cell lines . This suggests that 3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline may exhibit similar enhancements in activity due to its unique substitutions.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Fluoro-N-(3-methylbutan-2-yl)anilineFluorine at 3-positionEnhanced enzyme interaction
4-Fluoro-N-(3-methylbutan-2-yl)anilineFluorine at 4-positionIncreased binding affinity
3,4-Difluoro-N-(3-methylbutan-2-yl)anilineTwo fluorine atomsImproved electronic properties

This table illustrates how variations in substitution affect biological activity, highlighting the importance of structural nuances in drug design.

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